molecular formula C23H26FN3OS B8582703 Butyrophenone, 4'-fluoro-4-(4-(2-methylthiobenzimidazol-1-YL)piperidino)- CAS No. 57648-22-3

Butyrophenone, 4'-fluoro-4-(4-(2-methylthiobenzimidazol-1-YL)piperidino)-

Cat. No. B8582703
M. Wt: 411.5 g/mol
InChI Key: BVGPDNRHQWKRSI-UHFFFAOYSA-N
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Patent
US03963727

Procedure details

15.9 g of 1-[1-(3-(4-fluorobenzoyl)propyl)-4-piperidyl]-2-mercaptobenzimidazole and 3.2 g of sodium hydroxide were dissolved in a mixture of 24 ml of water and 200 ml of methanol. To the solution, 7.06 g of dimethyl sulfate was added through 4 hours at room temperature (i.e., about 20°-30°C) and then the solution was stirred for an additional 20 minutes. After the reaction, the solution was concentrated and a diluted sodium hydroxide solution was added thereto, followed by extracting with chloroform. The chloroform solution was washed with water, dried and concentrated. The residue was recrystallized from ethanol to give colorless crystals of 1-[1-(3-(4-fluorobenzoyl)-propyl)-4-piperidyl]-2-methylmercaptobenzimidazole having a melting point of 98° to 98.5°C.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.06 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:28]=[CH:27][C:5]([C:6]([CH2:8][CH2:9][CH2:10][N:11]2[CH2:16][CH2:15][CH:14]([N:17]3[C:21]4[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=4[N:19]=[C:18]3[SH:26])[CH2:13][CH2:12]2)=[O:7])=[CH:4][CH:3]=1.[OH-].[Na+].S(OC)(O[CH3:35])(=O)=O>O.CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([CH2:8][CH2:9][CH2:10][N:11]2[CH2:12][CH2:13][CH:14]([N:17]3[C:21]4[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=4[N:19]=[C:18]3[S:26][CH3:35])[CH2:15][CH2:16]2)=[O:7])=[CH:27][CH:28]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
FC1=CC=C(C(=O)CCCN2CCC(CC2)N2C(=NC3=C2C=CC=C3)S)C=C1
Name
Quantity
3.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.06 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for an additional 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
ADDITION
Type
ADDITION
Details
a diluted sodium hydroxide solution was added
EXTRACTION
Type
EXTRACTION
Details
by extracting with chloroform
WASH
Type
WASH
Details
The chloroform solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC=C(C(=O)CCCN2CCC(CC2)N2C(=NC3=C2C=CC=C3)SC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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